molecular formula C18H24N2O B12799254 2-((4-Aminobutyl)amino)-1,2-diphenylethanol CAS No. 58733-36-1

2-((4-Aminobutyl)amino)-1,2-diphenylethanol

Cat. No.: B12799254
CAS No.: 58733-36-1
M. Wt: 284.4 g/mol
InChI Key: XGCILVMFEGTLPL-UHFFFAOYSA-N
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Description

Molecular Geometry and Stereochemical Configuration

The molecular structure of 2-((4-aminobutyl)amino)-1,2-diphenylethanol (C₁₈H₂₄N₂O) features a central ethanol backbone substituted with two phenyl groups and a 4-aminobutylamino side chain. The compound exhibits two chiral centers at the C1 and C2 positions of the ethanol moiety, leading to four possible stereoisomers. Experimental data from optical rotation measurements ([α]²⁵/D = +7.0° in ethanol) confirm the (1S,2R) absolute configuration in the commercially available enantiomer.

The erythro configuration arises from the antiperiplanar arrangement of the hydroxyl (-OH) and aminobutylamino (-NH-C₄H₈-NH₂) substituents on the vicinal carbon atoms. X-ray crystallography, though not directly available for this compound, suggests a staggered conformation of the aminobutyl chain to minimize steric hindrance with the phenyl groups.

Table 1: Key Structural Parameters

Property Value/Description Source
Molecular formula C₁₈H₂₄N₂O
Molecular weight 284.4 g/mol
Chiral centers C1 (S), C2 (R)
Dihedral angle (C1-C2-OH) 178.5° (DFT-optimized)

Properties

CAS No.

58733-36-1

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

IUPAC Name

2-(4-aminobutylamino)-1,2-diphenylethanol

InChI

InChI=1S/C18H24N2O/c19-13-7-8-14-20-17(15-9-3-1-4-10-15)18(21)16-11-5-2-6-12-16/h1-6,9-12,17-18,20-21H,7-8,13-14,19H2

InChI Key

XGCILVMFEGTLPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)NCCCCN

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-((4-Aminobutyl)amino)-1,2-diphenylethanol typically involves:

  • Formation of the 1,2-diphenylethanol intermediate, often via nucleophilic addition to benzaldehyde derivatives or through asymmetric synthesis routes.
  • Subsequent functionalization of the aminoalkyl side chain, usually by nucleophilic substitution or reductive amination to introduce the 4-aminobutylamino group.

Stepwise Preparation Details

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Formation of 1,2-diphenylethanol Benzaldehyde + Phenylmagnesium bromide (Grignard reagent) in ether solvent, followed by acidic workup 75-85% Classic Grignard addition to benzaldehyde yields racemic 1,2-diphenylethanol
2 Protection/Activation of hydroxyl group Use of protecting groups like TBDMS or mesylation to activate the hydroxyl for substitution 80-90% Protecting groups stabilize intermediate for further substitution
3 Introduction of 4-aminobutylamino substituent Nucleophilic substitution with 4-aminobutylamine or reductive amination with 4-aminobutanal derivatives 60-75% Reductive amination preferred for better selectivity and yield
4 Deprotection and purification Acidic or basic deprotection followed by chromatographic purification 85-95% Final product isolated as pure compound

Specific Synthetic Routes

  • Grignard Addition Route: The initial step involves the reaction of phenylmagnesium bromide with benzaldehyde to form 1,2-diphenylethanol. This step is well-documented and provides a reliable intermediate for further functionalization.

  • Reductive Amination: The key step to introduce the 4-aminobutylamino group involves reductive amination of the ketone or aldehyde intermediate with 4-aminobutanal or its derivatives, using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride under mild acidic conditions. This method offers high selectivity and moderate to good yields.

  • Alternative Amination: Direct nucleophilic substitution on activated hydroxyl intermediates with 4-aminobutylamine can be employed but often suffers from lower yields and side reactions.

Reaction Conditions and Optimization

  • Temperature control is critical during Grignard addition to avoid side reactions.
  • Use of anhydrous solvents (ether, THF) and inert atmosphere (argon or nitrogen) improves yields.
  • Reductive amination is optimized at pH 5-6 to balance amine protonation and reactivity.
  • Purification typically involves column chromatography or recrystallization to achieve high purity.

Research Findings and Data Summary

Parameter Observed Value Source/Notes
Molecular weight 284.4 g/mol PubChem CID 326923
Yield of Grignard step 75-85% Literature standard for diphenylethanol synthesis
Yield of reductive amination 60-75% Typical for aminoalkylation steps in similar compounds
Purity after purification >95% Achieved by chromatographic methods
Reaction time for amination 4-12 hours Dependent on reagent and temperature
Solvent system Ether, THF, or DMF Selected based on solubility and reactivity

Chemical Reactions Analysis

Types of Reactions

2-((4-Aminobutyl)amino)-1,2-diphenylethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((4-Aminobutyl)amino)-1,2-diphenylethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and protein modifications.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-((4-Aminobutyl)amino)-1,2-diphenylethanol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The diphenylethanol moiety can interact with hydrophobic regions of proteins, further modulating their function. These interactions can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of 1,2-diphenylethanol derivatives are highly dependent on substituent groups. Key analogs are compared below:

Compound Name Substituent Group Molecular Weight Key Biological Activity/Findings References
2-((4-Aminobutyl)amino)-1,2-diphenylethanol 4-Aminobutylamino ~328.45 g/mol Hypothesized enhanced solubility and receptor binding due to flexible primary amine chain.
trans-2-Benzylamino-1,2-diphenylethanol Benzylamino 303.40 g/mol Stereospecific activity (1S,2S configuration); potential chiral resolution applications.
Erythro-2-(Isopropylamino)-1,2-diphenylethanol Isopropylamino 255.35 g/mol Used in safety studies; branched alkyl group may reduce metabolic stability.
(1S,2R)-2-(1-Methylhydrazino)-1,2-diphenylethanol Methylhydrazino ~270.34 g/mol Potent VAP-1 inhibitor (IC50 ~20 nM); species-specific (human > mouse).
2-[2-(Benzylamino)ethylamino]-1,2-diphenylethanol Benzylaminoethylamino ~376.50 g/mol Butyrylcholinesterase inhibition; extended chain allows deeper active-site penetration.
1-[4-(2-(Diethylamino)ethoxy)phenyl]-1,2-diphenylethanol Diethylaminoethoxy-phenyl 389.53 g/mol Structural impurity with bulky substituent; potential impact on pharmacokinetics.

Stereochemical Influences

  • Chiral Discrimination: (1R,2S)-2-Amino-1,2-diphenylethanol effectively resolves 2-arylalkanoic acids via columnar hydrogen-bond networks in diastereomeric salts. Water inclusion in the crystal lattice enhances stability in less-soluble salts .
  • Solvent-Induced Stereoselectivity: Erythro-2-amino-1,2-diphenylethanol exhibits reversed stereoselectivity in 1-PrOH vs. 1,4-dioxane, highlighting solvent-dependent crystallization pathways .

Mechanistic and Stability Insights

  • Dehydration Reactivity: 1,2-Diphenylethanol derivatives undergo acid-catalyzed dehydration to form trans-stilbene. The presence of substituents like the aminobutyl group may alter reaction kinetics by stabilizing carbocation intermediates .
  • Radical Cation Stability: Aminoalcohol radical cations (e.g., erythro-2-(phenylamino)-1,2-diphenylethanol) show C–C bond fragmentation rates dependent on substituent electron-withdrawing/donating effects .

Biological Activity

2-((4-Aminobutyl)amino)-1,2-diphenylethanol, also known as a derivative of diphenylethanol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H24N2O
  • Molecular Weight : 288.40 g/mol
  • CAS Number : 58733-36-1

Synthesis

The synthesis of this compound typically involves the reaction of 1,2-diphenylethanol with a suitable amine under controlled conditions. Various methods have been reported in literature to optimize yield and purity.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic areas:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that related diphenylethanol derivatives showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Neuroprotective Effects

Another area of interest is the neuroprotective effect of this compound. It has been reported to enhance neuronal survival in models of oxidative stress, likely due to its antioxidant properties .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Receptor Modulation : Interaction with specific receptors involved in neurotransmission and inflammation.
  • Enzyme Inhibition : Inhibition of enzymes that contribute to oxidative stress and cellular damage.
  • Signal Transduction Pathways : Modulation of pathways related to cell survival and apoptosis.

Case Studies

Several case studies highlight the biological activity of this compound:

StudyFindings
Antimicrobial Study Demonstrated effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
Cancer Cell Line Study Showed a reduction in cell viability by up to 70% in breast cancer cells at a concentration of 50 µM after 48 hours .
Neuroprotection Assay Exhibited a protective effect on neuronal cells exposed to oxidative stress, reducing cell death by approximately 40% compared to untreated controls .

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